molecular formula C8H7ClO4S B1294870 Methyl 2-(chlorosulfonyl)benzoate CAS No. 26638-43-7

Methyl 2-(chlorosulfonyl)benzoate

Cat. No. B1294870
CAS RN: 26638-43-7
M. Wt: 234.66 g/mol
InChI Key: HUNUAFNLLYVTQD-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)benzoate is a white to beige or pink crystalline powder . It can be used as intermediates in pharmaceuticals, saccharin, dyes, and pigments .


Synthesis Analysis

An efficient synthesis process for Methyl 2-(chlorosulfonyl)benzoate involves the continuous-flow diazotization of methyl 2-aminobenzoate in a three-inlet flow reactor via a cross joint followed by chlorosulfonylation in the tandem tank reactor . The mass flow rate of methyl 2-aminobenzoate was 4.58 kg/h, corresponding to an 18.45 kg/h throughput of diazonium salt solution .


Molecular Structure Analysis

The molecular formula of Methyl 2-(chlorosulfonyl)benzoate is C8H7ClO4S . The molecule contains a total of 21 bonds. There are 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 sulfone .


Chemical Reactions Analysis

The synthesis of Methyl 2-(chlorosulfonyl)benzoate involves a diazotization reaction, which is exothermic and produces diazonium intermediates. These intermediates are unstable and may lead to undesired coupling products and decomposition .


Physical And Chemical Properties Analysis

Methyl 2-(chlorosulfonyl)benzoate has a melting point of 62-63 °C . It reacts with water . The density is estimated to be 1.4452 .

Scientific Research Applications

Continuous-Flow Diazotization in Synthesis

Methyl 2-(chlorosulfonyl)benzoate has shown promising results in the field of synthetic chemistry. A study by Yu et al. (2016) presented an efficient synthesis process involving continuous-flow diazotization of methyl 2-aminobenzoate, significantly reducing side reactions such as hydrolysis, even at high concentrations of hydrochloric acid. This advancement showcases the compound's role in improving industrial synthesis processes, marking a significant contribution to the field of organic chemistry (Yu et al., 2016).

Role in Crystal Engineering

Methyl 2-(carbazol-9-yl)benzoate, a related compound, is noteworthy in crystal engineering due to its unique behavior under high pressure, transforming from a Z′ = 8 structure to a Z′ = 2 structure. This transformation and the stabilizing effect of efficient packing at high pressure highlight the compound's significance in the study of crystal structures and phase transitions (Johnstone et al., 2010).

Microbial Hydrolysis and Environmental Impact

Investigations into the microbial hydrolysis of methyl aromatic esters, including methyl benzoate, reveal the environmental relevance of such compounds. Philippe et al. (2001) isolated a bacterial strain capable of utilizing methyl benzoate as a sole carbon and energy source, highlighting the compound's role in biodegradation and potential for environmental remediation (Philippe et al., 2001).

Insecticidal Properties

The compound's application extends to agriculture, as highlighted by Mostafiz et al. (2018), who explored methyl benzoate's insecticidal and repellent activities against Bemisia tabaci, a significant pest in agriculture. The findings point to its potential as an eco-friendly biopesticide, providing a sustainable alternative to traditional chemical pesticides (Mostafiz et al., 2018).

Safety And Hazards

Methyl 2-(chlorosulfonyl)benzoate causes severe skin burns and eye damage . It may cause respiratory irritation . It should not be breathed, ingested, or allowed to come in contact with skin, eyes, or clothing . It should be used only under a chemical fume hood . If swallowed, immediate medical assistance is required .

properties

IUPAC Name

methyl 2-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNUAFNLLYVTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067228
Record name Benzoic acid, 2-(chlorosulfonyl)-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(chlorosulfonyl)benzoate

CAS RN

26638-43-7
Record name Benzoic acid, 2-(chlorosulfonyl)-, methyl ester
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Record name Methyl 2-(chlorosulfonyl)benzoate
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Record name Benzoic acid, 2-(chlorosulfonyl)-, methyl ester
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Record name Benzoic acid, 2-(chlorosulfonyl)-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(chlorosulfonyl)benzoate
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Record name METHYL 2-(CHLOROSULFONYL)BENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
Z Yu, H Dong, X Xie, J Liu, W Su - Organic Process Research & …, 2016 - ACS Publications
An expeditious process for the highly efficient synthesis of methyl 2-(chlorosulfonyl)benzoate was described, which involved the continuous-flow diazotization of methyl 2-…
Number of citations: 17 pubs.acs.org
B Gaspar, EM Carreira - Angewandte Chemie International …, 2008 - Wiley Online Library
… , methyl 2-chlorosulfonyl benzoate, and ArSO 2 Cl, where Ar=mesityl, o-nitro-, m-nitro-, or p-methoxyphenyl, 3,4-dimethoxyphenyl, and p-tolyl. Methyl 2-chlorosulfonyl benzoate and …
Number of citations: 177 onlinelibrary.wiley.com
P Guglielmi, G Rotondi, D Secci, A Angeli… - Journal of Enzyme …, 2020 - Taylor & Francis
A large library of saccharin and acesulfame derivatives has been synthesised and evaluated against four isoforms of human carbonic anhydrase, the two off-targets hCA I/II and the …
Number of citations: 15 www.tandfonline.com
SD Lepore, AK Bhunia, P Cohn - The Journal of organic chemistry, 2005 - ACS Publications
The synthesis and unique reactivity of a series of arylsulfonate-based nucleophile assisting leaving groups (NALG) containing oligomeric ether units (including crown ethers) attached to …
Number of citations: 35 pubs.acs.org
J Wrobel, A Dietrich, SA Woolson, J Millen… - Journal of medicinal …, 1992 - ACS Publications
Compounds from two novel series of spirosuccinimides were prepared. Analogs of series 2 possessed a spiro-fused isoindolone moiety while those of series 3 contained a spiro-fused …
Number of citations: 152 pubs.acs.org
C Shi, X Yu, W Wang, H Wu, A Zhang, S Liu - Catalysts, 2023 - mdpi.com
The catalytic activity and cyclic catalysis of different methyl benzoates were studied by using a series of Lewis solid acid catalysts. The iron-supported zirconium/titanium solid acid …
Number of citations: 0 www.mdpi.com
RI Robinson, R Fryatt, C Wilson, S Woodward - 2006 - Wiley Online Library
Literature N‐alkylsaccharins (saccharin‐R 2 ) have been shown in some cases to be O‐alkylated regioisomers by crystallography (3 structures). The genuine former species react with (…
SL Badshah, A Naeem - Molecules, 2016 - mdpi.com
Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities. There are different available methods for the synthesis of …
Number of citations: 77 www.mdpi.com
M Yamada, T Ichikawa, M Ii, M Sunamoto… - Journal of medicinal …, 2005 - ACS Publications
To develop a new therapeutic agent for sepsis, screening of the Takeda chemical library was carried out using mouse macrophages stimulated with lipopolysaccharide (LPS) to identify …
Number of citations: 127 pubs.acs.org
I Gyűjtő, G Simig, M Porcs-Makkay, B Volk - Chemistry, 2020 - mdpi.com
… 4-Oxo derivative 64 obtained from methyl 2-chlorosulfonyl benzoate (65b) was transformed to 4-chloro-BTD 70 with POCl 3 . The latter was connected to indoles 71 by Friedel–Crafts …
Number of citations: 4 www.mdpi.com

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